n-((1h-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine typically involves the reaction of a pyrazole derivative with a suitable amine. One common method involves the reaction of 1H-pyrazole-3-carbaldehyde with 2-methyl-2-phenylpropan-1-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1-Methyl-1H-pyrazol-3-yl)phenyl)-N’-phenylurea: This compound has a similar pyrazole structure but with different substituents.
5-(1H-Pyrazol-3-yl)methyl-1H-tetrazoles: These compounds also contain a pyrazole ring and have been studied for their antihyperglycemic activity.
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)-2-methyl-2-phenylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H19N3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methyl-2-phenyl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H19N3/c1-14(2,12-6-4-3-5-7-12)11-15-10-13-8-9-16-17-13/h3-9,15H,10-11H2,1-2H3,(H,16,17) |
InChI Key |
AMWZSDZISQPFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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